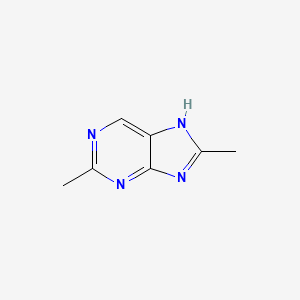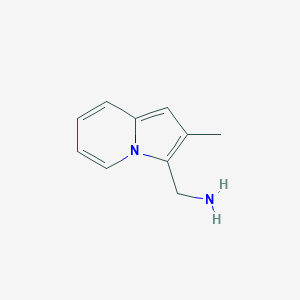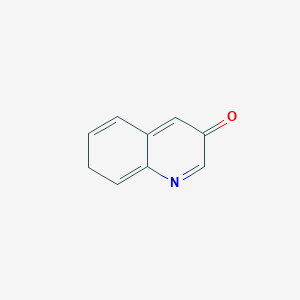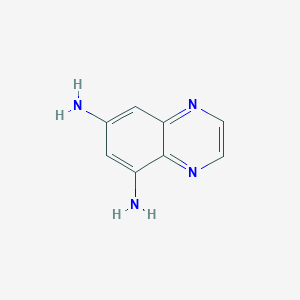
4-(Hydroxymethyl)-6-methylnicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hydroxymethyl)-6-methylnicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes It is characterized by the presence of a hydroxymethyl group at the 4-position and a methyl group at the 6-position on the nicotinaldehyde ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-6-methylnicotinaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 6-methylnicotinaldehyde with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group at the 4-position. The reaction is typically carried out under mild conditions, with the temperature maintained at around 25-30°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the hydroxymethylation process, and the product is purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)-6-methylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(Carboxymethyl)-6-methylnicotinaldehyde.
Reduction: 4-(Hydroxymethyl)-6-methylnicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Hydroxymethyl)-6-methylnicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of various compounds.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)-6-methylnicotinaldehyde involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with target molecules, while the aldehyde group can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Hydroxymethyl)nicotinaldehyde: Lacks the methyl group at the 6-position.
6-Methylnicotinaldehyde: Lacks the hydroxymethyl group at the 4-position.
Hydroxymethylfurfural: Contains a furan ring instead of a nicotinaldehyde ring.
Uniqueness
4-(Hydroxymethyl)-6-methylnicotinaldehyde is unique due to the presence of both the hydroxymethyl and methyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with target molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H9NO2 |
|---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
4-(hydroxymethyl)-6-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H9NO2/c1-6-2-7(4-10)8(5-11)3-9-6/h2-3,5,10H,4H2,1H3 |
InChI Key |
YJQQOEVSZPZKCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=N1)C=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Methyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B11922538.png)


![2,5-Dioxaspiro[3.5]nonan-8-ol](/img/structure/B11922552.png)

![2-Methyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride](/img/structure/B11922562.png)



![2'H-Spiro[cyclopropane-1,3'-imidazo[1,2-a]pyrimidine]](/img/structure/B11922585.png)

